Cas no 296272-06-5 (4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid structure](https://it.kuujia.com/scimg/cas/296272-06-5x500.png)
296272-06-5 structure
Nome del prodotto:4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
- 2-Butenoic acid,4-oxo-4-[[3-(trifluoromethyl)phenyl]amino]-
- (2E)-4-OXO-4-([3-(TRIFLUOROMETHYL)PHENYL]AMINO)BUT-2-ENOIC ACID
- IFLAB-BB F0306-0075
- N-(3-(TRIFLUOROMETHYL)PHENYL)MALEAMIC ACID
- 4-Oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoicacid
- 2-Butenoic acid, 4-oxo-4-[[3-(trifluoromethyl)phenyl]amino]-, (E)- (9CI)
- MLS000336652
- MLS000587567
- 116401-44-6
- (E)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid
- HMS2590D14
- AKOS001022150
- SMR000211565
- MFCD00029807
- 4-Oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid
- (E)-3-(3-Trifluoromethyl-phenylcarbamoyl)-acrylic acid
- (2E)-3-{[3-(Trifluoromethyl)phenyl]-carbamoyl}prop-2-enoic acid
- NSC201477
- (E)-4-oxo-4-(3-(trifluoromethyl)phenylamino)but-2-enoic acid
- (E)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
- (2E)-4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoic acid
- NSC-201477
- DK-0010
- CHEMBL1557539
- SR-01000025172
- 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUT-2-ENOICACID
- Z56176665
- N-[3-(TRIFLUOROMETHYL)PHENYL]MALEAMIC ACID
- (2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid
- F0306-0075
- 296272-06-5
- SR-01000025172-1
- XHTHMZFBLNIKJC-SNAWJCMRSA-N
-
- Inchi: InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4+
- Chiave InChI: XHTHMZFBLNIKJC-SNAWJCMRSA-N
- Sorrisi: O=C(NC1C=CC=C(C(F)(F)F)C=1)/C=C/C(O)=O
Proprietà calcolate
- Massa esatta: 259.04600
- Massa monoisotopica: 259.04562760g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 352
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 66.4Ų
Proprietà sperimentali
- Densità: 1.461
- Punto di ebollizione: 420.8°Cat760mmHg
- Punto di infiammabilità: 208.3°C
- Indice di rifrazione: 1.549
- PSA: 66.40000
- LogP: 2.35770
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid Letteratura correlata
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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